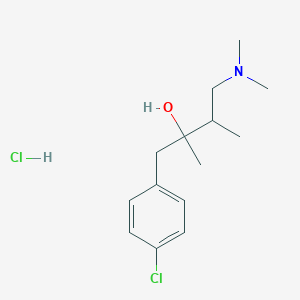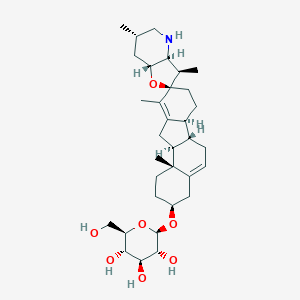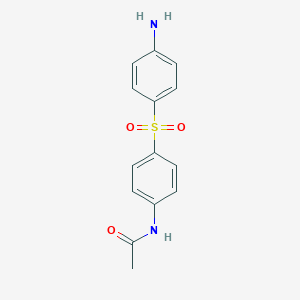
Fenbendazole sulfone
Vue d'ensemble
Description
Fenbendazole sulfone est un métabolite du fenbendazole, un antihelminthique benzimidazole largement utilisé pour traiter les infections parasitaires chez les animaux. This compound est connu pour son activité antiparasitaire à large spectre et est utilisé en médecine vétérinaire pour lutter contre les parasites gastro-intestinaux tels que les nématodes, les ankylostomes et les trichocéphales .
Applications De Recherche Scientifique
Fenbendazole sulfone has several scientific research applications:
Mécanisme D'action
Target of Action
Fenbendazole sulfone, a minor metabolite of the anthelmintic fenbendazole, forms through fenbendazole oxidation to oxfendazole, then to sulfone . The primary targets of this compound are the microtubules in the cells of parasites .
Mode of Action
This compound works by binding to tubulin, a protein that is part of the microtubules in the cells of parasites . This binding disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .
Biochemical Pathways
This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .
Pharmacokinetics
Fenbendazole is only partly absorbed from the intestine and reaches maximum plasma concentration in dogs 4 - 9 hours after oral administration . Fenbendazole and its metabolites are distributed throughout the body but highest concentrations are found in the liver . The major oxidative metabolite is fenbendazole sulfoxide which is further metabolized to form this compound . Fenbendazole and its metabolites are predominantly excreted via the feces .
Result of Action
The molecular and cellular effects of this compound’s action result in the eventual death of the parasites . It disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .
Analyse Biochimique
Biochemical Properties
Fenbendazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed through the oxidation of Fenbendazole, indicating its interaction with oxidative enzymes .
Cellular Effects
Fenbendazole, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a metabolite of Fenbendazole, which suggests that it may share some of Fenbendazole’s mechanisms of action .
Dosage Effects in Animal Models
Fenbendazole, from which this compound is derived, has been shown to be effective at treating parasitic infections in fish at a dosage of 50 mg/kg for 3 days .
Metabolic Pathways
This compound is involved in the metabolic pathways of Fenbendazole. Fenbendazole is metabolized to oxfendazole, which is further oxidized to form this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Fenbendazole sulfone peut être synthétisé par l'oxydation du fenbendazole. Le processus implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées pour obtenir le dérivé sulfone souhaité .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse en plusieurs étapes à partir du fenbendazole. Le processus comprend des réactions de nitration, de condensation, d'amination, de réduction et de fermeture de cycle. L'utilisation du méta-dichlorobenzène comme matière première a été explorée pour améliorer l'efficacité et réduire les coûts .
Analyse Des Réactions Chimiques
Types de réactions : Fenbendazole sulfone subit diverses réactions chimiques, notamment :
Oxydation : Conversion du fenbendazole en this compound en utilisant des agents oxydants.
Réduction : Réduction du this compound en son sulfure correspondant.
Substitution : Réactions impliquant le remplacement de groupes fonctionnels sur le cycle benzimidazole.
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Solvants : Diméthylsulfoxyde, méthanol, eau.
Produits Principaux :
Oxydation : this compound.
Réduction : Sulfure de fenbendazole.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique :
Biologie : Étudié pour ses effets sur la dynamique des microtubules et ses propriétés anticancéreuses potentielles.
5. Mécanisme d'Action
This compound exerce ses effets en se liant à la tubuline, une protéine qui fait partie des microtubules dans les cellules des parasites. Cette liaison perturbe la formation et la fonction des microtubules, empêchant les parasites d'absorber les nutriments, ce qui entraîne leur mort finale . Ce mécanisme est efficace contre les stades adultes et larvaires de nombreux vers parasites.
Composés Similaires :
Albendazole : Un autre antihelminthique benzimidazole ayant un mécanisme d'action similaire mais des voies métaboliques différentes.
Mebendazole : Similaire au fenbendazole mais avec un spectre d'activité plus large contre divers parasites.
Oxfendazole : Un métabolite du fenbendazole avec une activité antihelminthique accrue.
Unicité : this compound est unique en raison de sa voie métabolique spécifique et de ses propriétés anticancéreuses potentielles, qui ne sont pas aussi prononcées dans d'autres composés similaires .
Comparaison Avec Des Composés Similaires
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different metabolic pathways.
Mebendazole: Similar to fenbendazole but with a broader spectrum of activity against various parasites.
Oxfendazole: A metabolite of fenbendazole with enhanced anthelmintic activity.
Uniqueness: Fenbendazole sulfone is unique due to its specific metabolic pathway and its potential anticancer properties, which are not as prominent in other similar compounds .
Propriétés
IUPAC Name |
methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968870 | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-20-8 | |
| Record name | Oxfendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)







